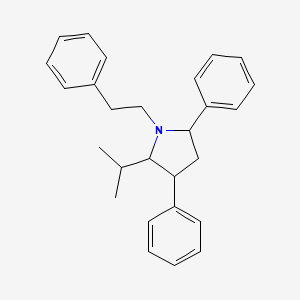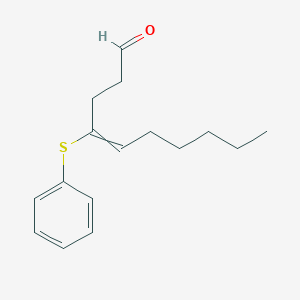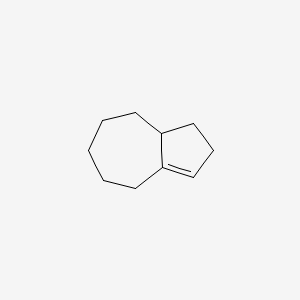![molecular formula C18H17BrCl2O5S B14523534 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate CAS No. 62807-26-5](/img/structure/B14523534.png)
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically requires a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonation, and esterification, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromophenol: An organic compound with hydroxyl and bromine groups bonded to a benzene ring.
Dichlorophenol: An organic compound with two chlorine atoms bonded to a benzene ring.
Uniqueness
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it distinct from simpler compounds like bromophenol and dichlorophenol.
Properties
CAS No. |
62807-26-5 |
|---|---|
Molecular Formula |
C18H17BrCl2O5S |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
[2-(4-bromophenoxy)sulfonyl-4,6-dichlorophenyl] hexanoate |
InChI |
InChI=1S/C18H17BrCl2O5S/c1-2-3-4-5-17(22)25-18-15(21)10-13(20)11-16(18)27(23,24)26-14-8-6-12(19)7-9-14/h6-11H,2-5H2,1H3 |
InChI Key |
XNPRLDCHOXFKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


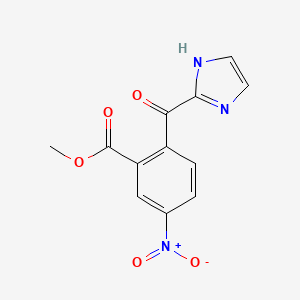
![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
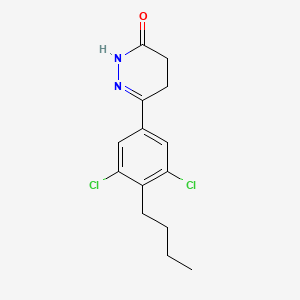
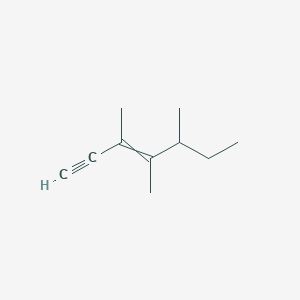
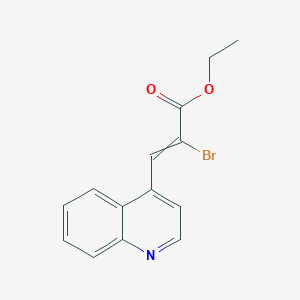

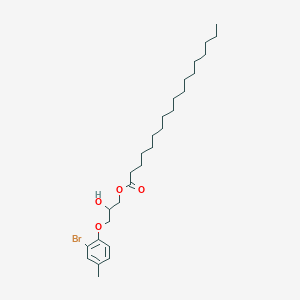
![N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14523493.png)
![[1-(Benzenesulfonyl)-4-chlorobut-3-en-1-yl]benzene](/img/structure/B14523494.png)
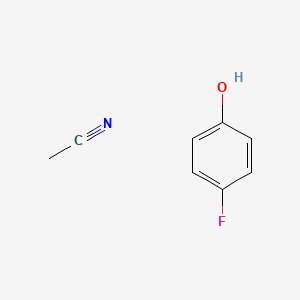
![3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14523517.png)
